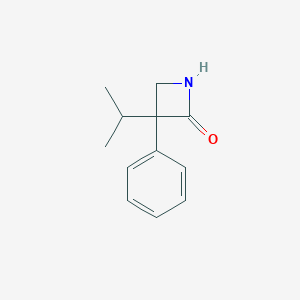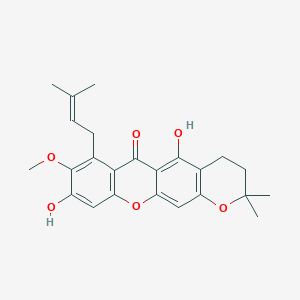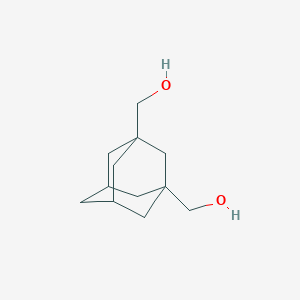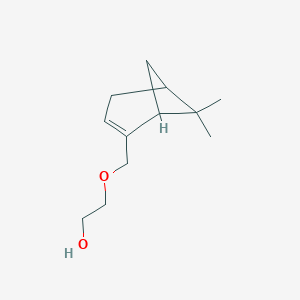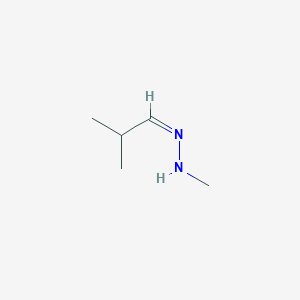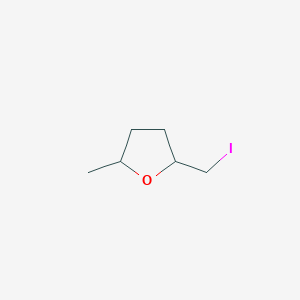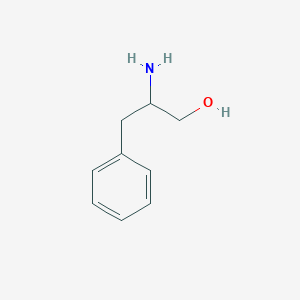
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea, also known as EPM-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EPM-1 belongs to the class of compounds known as pyrrolidinyl ureas, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may contribute to its anti-inflammatory and analgesic effects.
Biochemische Und Physiologische Effekte
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has also been shown to exhibit anticonvulsant effects in animal models of epilepsy. Additionally, 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea in laboratory experiments is its well-characterized pharmacological profile. The compound has been extensively studied in animal models, and its biological effects have been well-documented. Additionally, 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the laboratory.
One limitation of using 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea in laboratory experiments is its potential toxicity. While the compound has been shown to be relatively safe in animal models, its long-term effects in humans are not fully understood. Additionally, the precise mechanism of action of 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea. One area of interest is the development of novel therapeutic applications for the compound. 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has shown promise in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease, and further research is needed to determine its potential as a therapeutic agent for these conditions.
Another area of interest is the development of new synthetic methods for 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea and related pyrrolidinyl urea compounds. Improved synthetic methods could lead to the development of new compounds with enhanced biological activity and improved pharmacological properties.
Finally, further research is needed to fully understand the mechanism of action of 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea and related compounds. A better understanding of the biological effects of these compounds could lead to the development of new therapeutic applications and improved treatment options for a range of diseases and conditions.
Synthesemethoden
The synthesis of 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea involves the reaction of p-methoxyphenyl isocyanate with 1-ethyl-3-pyrrolidinylamine in the presence of a suitable solvent and catalyst. The resulting product is purified through recrystallization to obtain pure 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has also been shown to exhibit potential neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
18471-30-2 |
|---|---|
Produktname |
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea |
Molekularformel |
C14H21N3O2 |
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
1-(1-ethylpyrrolidin-3-yl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C14H21N3O2/c1-3-17-9-8-12(10-17)16-14(18)15-11-4-6-13(19-2)7-5-11/h4-7,12H,3,8-10H2,1-2H3,(H2,15,16,18) |
InChI-Schlüssel |
AZKKREYRSKLZMK-UHFFFAOYSA-N |
SMILES |
CCN1CCC(C1)NC(=O)NC2=CC=C(C=C2)OC |
Kanonische SMILES |
CCN1CCC(C1)NC(=O)NC2=CC=C(C=C2)OC |
Synonyme |
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



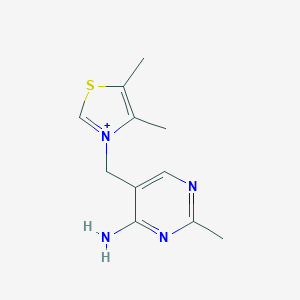
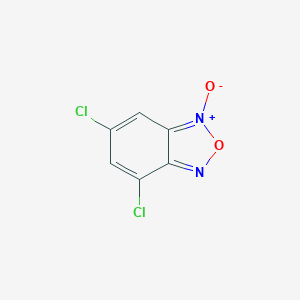
![(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B95910.png)
